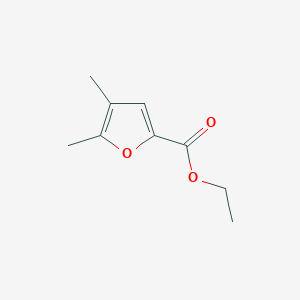

Ethyl 4,5-dimethylfuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,5-dimethylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)7(3)12-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNABQXJWGCCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556405 | |

| Record name | Ethyl 4,5-dimethylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119155-04-3 | |

| Record name | Ethyl 4,5-dimethylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ethyl 4,5 Dimethylfuran 2 Carboxylate

Reactivity of the Furan (B31954) Ring System in Ethyl 4,5-dimethylfuran-2-carboxylate

The furan ring, a π-rich heterocyclic system, is inherently activated towards electrophilic attack. However, the presence of an ethyl carboxylate group at the C2 position significantly influences this reactivity. The methyl groups at the C4 and C5 positions further modulate the electronic and steric environment of the ring.

Electrophilic Substitution Reactions on the Furan Core

The furan ring is significantly more reactive than benzene towards electrophiles, with reaction rates estimated to be orders of magnitude higher. chemicalbook.com Electrophilic substitution on the furan ring typically proceeds via an addition-elimination mechanism, where the initial attack by the electrophile disrupts the aromaticity, followed by deprotonation to restore it. chemicalbook.commasterorganicchemistry.com The preferred site of electrophilic attack on an unsubstituted furan ring is the C2 position, as the resulting carbocation intermediate is better stabilized by resonance, with three contributing structures. Attack at the C3 position leads to a less stable intermediate with only two resonance structures. chemicalbook.com

In Ethyl 4,5-dimethylfuran-2-carboxylate, the ethyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. This deactivating effect is most pronounced at the adjacent C3 position. Consequently, electrophilic substitution is directed towards the C5 position. However, the C5 position is already substituted with a methyl group. Therefore, electrophilic substitution reactions are likely to occur at the C3 position, despite the deactivating effect of the ester group, or may lead to ipso-substitution at the C5-position, replacing the methyl group.

Common electrophilic substitution reactions for furan derivatives include:

Nitration: Furan itself is sensitive to strong acids, so nitration is typically carried out using milder reagents like acetyl nitrate. pharmaguideline.comsemanticscholar.org For furan-2-carboxylates, nitration is expected to occur at the 5-position.

Sulfonation: Furan can be sulfonated using reagents like sulfur trioxide in pyridine or dioxane at room temperature. pharmaguideline.comyoutube.com For Ethyl 4,5-dimethylfuran-2-carboxylate, sulfonation would likely be directed to the less hindered available position.

Halogenation: Direct halogenation of furan with bromine or chlorine at room temperature often leads to polyhalogenated products due to the high reactivity of the ring. pharmaguideline.com Milder conditions are required for monohalogenation. Furans with electron-withdrawing groups at the C2-position typically yield 5-bromo derivatives. pharmaguideline.com

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the furan ring using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). cambridge.orgresearchgate.netijpcbs.comjk-sci.com This reaction is a common method for the formylation of electron-rich aromatic and heterocyclic compounds, including furans. cambridge.orgresearchgate.net The relative reactivity of five-membered heterocycles in this reaction is pyrrole (B145914) > furan > thiophene. jk-sci.com For furan-2-carboxylates, formylation generally occurs at the C5 position.

The table below summarizes the expected major products of electrophilic substitution on Ethyl 4,5-dimethylfuran-2-carboxylate, based on the directing effects of the substituents.

| Reaction | Reagent | Expected Major Product Position |

| Nitration | Acetyl nitrate | C3 or C5 (ipso) |

| Sulfonation | SO₃/Pyridine | C3 |

| Bromination | Br₂ in Dioxane | C3 or C5 (ipso) |

| Vilsmeier-Haack | POCl₃/DMF | C3 |

Cycloaddition Reactions (e.g., Diels-Alder) Involving Furan-2-carboxylates

The furan ring can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition reaction. However, the aromatic character of furan means that it is a less reactive diene compared to non-aromatic dienes. The Diels-Alder reaction with furan is often reversible.

Ring-Opening and Rearrangement Pathways of Furan Derivatives

The furan ring is susceptible to ring-opening reactions, particularly under acidic conditions or upon oxidation. pharmaguideline.comnih.gov The stability of the furan ring is lower than that of thiophene and benzene, making it more prone to such transformations. chemicalbook.com

Oxidation of furans, for instance with reagents like sodium hypochlorite or hydrogen peroxide, can lead to ring-opened products. pharmaguideline.com The biotransformation of furan-containing compounds often involves cytochrome P450-catalyzed oxidation of the furan ring, which can lead to the formation of reactive intermediates like epoxides or cis-enediones, ultimately resulting in ring-opened products. nih.gov

The presence of the electron-withdrawing ethyl carboxylate group can influence the susceptibility to ring-opening. While it deactivates the ring towards electrophilic attack, it can also affect the stability of intermediates formed during oxidative processes.

Transformations of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C2 position of Ethyl 4,5-dimethylfuran-2-carboxylate can undergo a variety of transformations typical of esters.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4,5-dimethylfuran-2-carboxylic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. The resulting carboxylate is then protonated in a separate workup step to yield the carboxylic acid.

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This is an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products.

Reduction and Oxidation Reactions of the Ester Group

Reduction: The ethyl carboxylate group can be reduced to a primary alcohol, (4,5-dimethylfuran-2-yl)methanol. Strong reducing agents are typically required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can effectively reduce esters to primary alcohols.

Sodium Borohydride (B1222165) (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters, although it can be used under specific conditions, sometimes with the addition of a Lewis acid.

Oxidation: The ester group itself is generally resistant to oxidation. However, the furan ring is susceptible to oxidation, as discussed in section 3.1.3. Under harsh oxidative conditions, both the furan ring and the ester group could be degraded.

The following table summarizes the transformations of the ethyl carboxylate moiety.

| Reaction | Reagent(s) | Product |

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 4,5-dimethylfuran-2-carboxylic acid |

| Base-catalyzed Hydrolysis | 1. NaOH, H₂O, heat2. H₃O⁺ | 4,5-dimethylfuran-2-carboxylic acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | Methyl 4,5-dimethylfuran-2-carboxylate (if R'OH is methanol) |

| Reduction | LiAlH₄, then H₂O | (4,5-dimethylfuran-2-yl)methanol |

Amidation and Other Carboxylic Acid Derivative Formations

The ester functionality at the C2 position of Ethyl 4,5-dimethylfuran-2-carboxylate is a key site for synthetic transformations, allowing for its conversion into a variety of other carboxylic acid derivatives. The most prominent among these transformations is amidation, which involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding furan-2-carboxamide.

Direct amidation of the ethyl ester can be challenging and may require harsh conditions or catalytic activation. A common strategy involves a two-step process: first, the hydrolysis of the ester to the corresponding carboxylic acid (4,5-dimethylfuran-2-carboxylic acid), followed by coupling with an amine. This coupling is typically facilitated by activating agents such as 1,1'-carbonyldiimidazole (CDI) or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the carboxylic acid into a more reactive intermediate. researchgate.netnih.gov For instance, the synthesis of N-substituted furan-2-carboxamides has been achieved by activating the corresponding furoic acid with CDI before treatment with an amine. nih.gov Microwave-assisted synthesis has also proven effective for producing furan-containing amides and esters, often leading to shorter reaction times and high yields. researchgate.net

Alternatively, the ester can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4,5-dimethylfuran-2-carbonyl chloride is a highly reactive electrophile that readily reacts with a wide range of nucleophiles, including amines (to form amides), alcohols (to form different esters, i.e., transesterification), and carboxylate salts (to form acid anhydrides).

The general reactivity order for nucleophilic acyl substitution at the carbonyl carbon of these derivatives is:

Acyl Chloride > Acid Anhydride > Ester > Amide

This hierarchy dictates the feasibility of interconversion between these derivatives. For example, an acyl chloride can be readily converted into an ester or an amide, but the reverse reactions are not typically feasible under standard conditions.

Below is a table summarizing the formation of various carboxylic acid derivatives from Ethyl 4,5-dimethylfuran-2-carboxylate, either directly or via the corresponding carboxylic acid.

| Target Derivative | General Reaction | Typical Reagents | Intermediate |

|---|---|---|---|

| Amide (R'-NH-C=O) | Amidation | Amine (R'NH₂), heat or catalyst (e.g., Ni/NHC) | Directly from ester or via carboxylic acid |

| Carboxylic Acid | Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | Not applicable |

| Acyl Chloride | Acyl Halogenation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | From carboxylic acid |

| Acid Anhydride | Anhydride Formation | Carboxylate salt with corresponding acyl chloride | From acyl chloride |

| New Ester (Transesterification) | Transesterification | Alcohol (R'OH), acid or base catalyst | Directly from ester |

Reactivity of Alkyl Substituents at Positions 4 and 5 of the Furan Ring

C-H Functionalization and Radical Reactions

The C-H bonds of the methyl groups at positions 4 and 5 can be targeted for functionalization through radical-mediated processes. While the furan ring itself is susceptible to radical attack, particularly by hydroxyl radicals which tend to add to the double bonds, the alkyl C-H bonds can also be sites of hydrogen abstraction. researchgate.netresearchgate.net This abstraction generates a resonance-stabilized furfuryl-type radical. The stability of this radical intermediate is enhanced by the adjacent furan ring, making the benzylic-like protons of the methyl groups susceptible to abstraction.

Transition-metal-catalyzed C-H functionalization offers a more controlled approach. While many methods focus on the C-H bonds of the heteroaromatic ring itself, strategies for activating the C(sp³)-H bonds of alkyl substituents are an area of ongoing research. rsc.orgnih.gov For instance, palladium-catalyzed radical alkylation has been used to functionalize the furan ring, and similar radical pathways could potentially be adapted to target the alkyl side chains under specific conditions. rsc.org The generation of an alkyl radical from an alkyl iodide, followed by its addition to a furan ring, is a proposed mechanism in some C-H functionalization reactions. rsc.org A reverse process, where a radical is generated on the methyl group of Ethyl 4,5-dimethylfuran-2-carboxylate, could potentially react with various radical traps.

Condensation Reactions Involving Alkyl Groups

The methyl groups at C4 and C5 can participate in condensation reactions, particularly if they are first oxidized to a more reactive functional group like an aldehyde (formyl group). For example, 5-hydroxymethylfurfural (B1680220) (HMF), which has both an aldehyde and a hydroxylmethyl group, undergoes various condensation reactions, including aldol-type condensations. researchgate.net

While the methyl groups of Ethyl 4,5-dimethylfuran-2-carboxylate are not directly reactive in aldol-type condensations, they can be made so. Oxidation of one or both methyl groups to aldehydes would yield a highly reactive molecule capable of undergoing base- or acid-catalyzed condensation with ketones, aldehydes, or activated methylene (B1212753) compounds. Such reactions are common for other furan aldehydes. nih.gov

Furthermore, acid-catalyzed self-condensation or condensation with other furans is a known reaction pathway for alkylfurans like 2-methylfuran, leading to larger oligomeric structures. researchgate.net This reactivity is driven by the protonation of the furan ring, which generates a reactive electrophile that can be attacked by another furan molecule. pharmaguideline.com The presence of two methyl groups on Ethyl 4,5-dimethylfuran-2-carboxylate could lead to complex condensation products under strong acidic conditions.

Detailed Mechanistic Investigations of Key Furan-2-carboxylate (B1237412) Reactions

Understanding the precise mechanisms of reactions involving furan-2-carboxylates is crucial for optimizing reaction conditions and predicting product outcomes. Researchers employ a combination of experimental and computational methods to elucidate these pathways.

Experimental Mechanistic Probes (e.g., Isotope Labeling Studies)

Isotope labeling is a powerful tool for tracing the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. nih.goviitg.ac.in In the context of furan chemistry, isotopes of hydrogen (²H, deuterium), carbon (¹³C), and oxygen (¹⁷O, ¹⁸O) can be incorporated into the reactant molecule.

For reactions involving Ethyl 4,5-dimethylfuran-2-carboxylate, several mechanistic questions could be addressed using this technique:

Hydrolysis Mechanism : The acid- or base-catalyzed hydrolysis of the ester can be studied using ¹⁸O-labeled water. By analyzing the distribution of the ¹⁸O label in the resulting carboxylic acid and ethanol (B145695), one can confirm whether the reaction proceeds via acyl-oxygen or alkyl-oxygen cleavage. For most ester hydrolyses, acyl-oxygen cleavage is the dominant pathway.

Rearrangement Reactions : Isotopic labeling can track skeletal rearrangements. For example, studies on furan-2,3-dione rearrangements have utilized ¹⁷O-labeling to confirm the equivalence of two oxygen atoms in a proposed intermediate, which was verified by ¹⁷O NMR and mass spectrometry. osti.gov

Radical Reaction Sites : Deuterium labeling of either the furan ring or the methyl groups can help determine the primary site of attack in radical reactions by analyzing the kinetic isotope effect (KIE) or the distribution of deuterium in the products.

The table below outlines potential isotope labeling experiments for studying reactions of Ethyl 4,5-dimethylfuran-2-carboxylate.

| Reaction Studied | Isotope Used | Labeled Position | Mechanistic Insight Gained |

|---|---|---|---|

| Ester Hydrolysis | ¹⁸O | H₂¹⁸O | Determine acyl- vs. alkyl-oxygen bond cleavage. |

| C-H Abstraction | ²H (Deuterium) | Methyl groups (CD₃) | Measure Kinetic Isotope Effect (KIE) to identify the rate-determining step. |

| Decarbonylation | ¹³C | Carbonyl carbon of the ester | Trace the fate of the carbonyl group during the reaction. |

| Ring Opening | ¹⁷O | Furan ring oxygen | Follow the transformation of the heterocyclic oxygen atom. |

Kinetic Studies and Reaction Rate Analysis

Kinetic studies, which measure the rate at which a reaction proceeds, provide quantitative data about the reaction mechanism, including the determination of the rate law, activation energy, and the effect of substituents on reactivity.

For Ethyl 4,5-dimethylfuran-2-carboxylate, kinetic analysis can be applied to various reactions:

Hydrolysis : The rate of hydrolysis of the ester can be monitored under different pH and temperature conditions. The logarithm of the first-order rate constant for the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran (B142691) was found to be linear in Hammett's acidity function, H₀. researchgate.net A similar relationship would be expected for Ethyl 4,5-dimethylfuran-2-carboxylate. Such studies reveal that the first step, a slow proton transfer to an α-carbon of the furan ring, is often rate-limiting. researchgate.net The presence of the electron-withdrawing ethyl carboxylate group at C2 would be expected to decrease the rate of acid-catalyzed ring hydrolysis compared to 2,5-dimethylfuran by destabilizing the protonated intermediate.

Radical Reactions : The rate constants for the gas-phase reactions of furans with hydroxyl radicals have been measured. Studies show that alkylated furans react faster than furan itself. For example, 2,5-dimethylfuran exhibits higher reactivity towards OH radicals than 2-methylfuran or furan. researchgate.net This suggests that the methyl groups at C4 and C5 in Ethyl 4,5-dimethylfuran-2-carboxylate would enhance its reactivity towards radical species compared to a non-alkylated analogue, although the electron-withdrawing ester group would have a deactivating effect on the ring.

Condensation Reactions : The rate of condensation reactions can be followed by monitoring the disappearance of the starting material or the appearance of the product using techniques like UV-Vis spectroscopy or HPLC. The rate would depend on factors such as catalyst concentration, temperature, and the nature of the condensing partner.

These kinetic investigations are essential for building a comprehensive understanding of the molecule's reactivity and for designing efficient synthetic processes.

No Specific Research Found on the Transition State Analysis and Reaction Coordinate Mapping of Ethyl 4,5-dimethylfuran-2-carboxylate

A comprehensive search of available scientific literature and chemical databases did not yield specific studies focused on the transition state analysis or reaction coordinate mapping for the chemical compound Ethyl 4,5-dimethylfuran-2-carboxylate. While general research exists on the reactivity of substituted furans, particularly in reactions such as Diels-Alder cycloadditions, detailed computational and mechanistic studies providing data on transition states and reaction coordinates for this specific molecule are not presently available in the public domain.

Theoretical and computational chemistry studies are essential for elucidating the intricate details of chemical reactions. Transition state analysis involves the characterization of the high-energy intermediate state that molecules pass through during a chemical transformation. This analysis provides critical information about the energy barriers (activation energy) of a reaction. Similarly, reaction coordinate mapping illustrates the energetic pathway of a reaction from reactants to products, identifying key intermediates and transition states along the way.

The absence of such specific data for Ethyl 4,5-dimethylfuran-2-carboxylate means that a detailed discussion on its transition state analysis and reaction coordinate mapping, including data tables on activation energies, bond lengths/angles of transition state structures, and energy profiles along the reaction coordinate, cannot be provided at this time.

Further research, including dedicated computational studies employing methods such as Density Functional Theory (DFT) or other quantum mechanical calculations, would be required to generate the specific data needed to thoroughly analyze the chemical reactivity and reaction mechanisms of Ethyl 4,5-dimethylfuran-2-carboxylate at this level of detail.

Derivatization Strategies for Enhancing Molecular Complexity and Functionalization of Ethyl 4,5 Dimethylfuran 2 Carboxylate

Modification of the Ester Group for Diverse Functionalities

The ester functional group at the C2 position is a primary site for modification, allowing for the introduction of a wide array of functionalities through well-established chemical transformations. These modifications can significantly alter the molecule's physical and biological properties.

The ethyl ester of Ethyl 4,5-dimethylfuran-2-carboxylate can be readily converted into other carboxylic acid derivatives, such as amides and hydrazides. This transformation is typically achieved by reacting the ester with primary or secondary amines, or with hydrazine (B178648) hydrate (B1144303), often under thermal conditions. The resulting amides and hydrazides introduce new hydrogen bonding capabilities and can serve as precursors for further heterocyclic syntheses.

For instance, the reaction of an ethyl furan-carboxylate with hydrazine hydrate leads to the formation of the corresponding carbohydrazide (B1668358). This carbohydrazide can then be reacted with various aldehydes to produce Schiff bases (N'-arylidene derivatives), further expanding the molecular diversity. nih.gov This general reactivity is applicable to Ethyl 4,5-dimethylfuran-2-carboxylate, enabling the creation of novel structures.

| Starting Material | Reagent | Product Class | Ref. |

| Ethyl 4,5-dimethylfuran-2-carboxylate | R¹R²NH (Amine) | 4,5-dimethyl-N¹,N¹-disubstituted-furan-2-carboxamide | masterorganicchemistry.com |

| Ethyl 4,5-dimethylfuran-2-carboxylate | NH₂NH₂·H₂O (Hydrazine Hydrate) | 4,5-dimethylfuran-2-carbohydrazide | nih.gov |

| 4,5-dimethylfuran-2-carbohydrazide | RCHO (Aldehyde) | N'-Alkylidene-4,5-dimethylfuran-2-carbohydrazide | nih.gov |

Transesterification is a powerful method for modifying the ester group by exchanging the ethyl alkoxy moiety for a different one. This reaction can be catalyzed by either acids or bases and is typically driven to completion by using the desired alcohol as a solvent or in large excess. researchgate.net

Acid-Catalyzed Transesterification: Under acidic conditions (e.g., using H₂SO₄), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A molecule of the new alcohol (R'-OH) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, ethanol (B145695) is eliminated, and the new ester is formed along with regeneration of the acid catalyst. youtube.comgoogle.com

Base-Catalyzed Transesterification: In the presence of a strong base, a catalytic amount of alkoxide (R'O⁻) is generated from the new alcohol. This alkoxide directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. The resulting tetrahedral intermediate then collapses, eliminating the ethoxide ion (EtO⁻) to yield the new ester product. researchgate.net This method has been shown to be effective for furan-based esters, using catalysts like potassium carbonate at moderate temperatures. masterorganicchemistry.com

| Reaction Type | Catalyst | General Conditions | Product |

| Acid-Catalyzed | H₂SO₄, HCl, Sc(OTf)₃ | Reflux in excess R'-OH | Alkyl 4,5-dimethylfuran-2-carboxylate |

| Base-Catalyzed | NaOR', K₂CO₃ | R'-OH solvent, moderate temperature | Alkyl 4,5-dimethylfuran-2-carboxylate |

Functionalization of the Furan (B31954) Ring System

The furan ring itself is an aromatic system that can undergo functionalization, primarily through electrophilic substitution or by leveraging metal-catalyzed cross-coupling reactions after initial modification.

The furan ring is electron-rich and susceptible to electrophilic aromatic substitution. In Ethyl 4,5-dimethylfuran-2-carboxylate, the C3 position is the only unsubstituted carbon on the ring and is the primary site for such reactions. The two methyl groups at C4 and C5 are electron-donating, activating the ring towards electrophilic attack, while the ester group at C2 is electron-withdrawing and deactivating. The net effect typically directs incoming electrophiles to the C3 position.

Halogenation, such as bromination, can be achieved using reagents like bromine in acetic acid or N-Bromosuccinimide (NBS). researchgate.netnih.gov This introduces a bromine atom at the C3 position, creating a valuable synthetic handle for further transformations. Similarly, other electrophilic substitution reactions like nitration or sulfonation could potentially functionalize this position, although the acidic conditions required may risk ring-opening.

| Reaction | Reagent | Position of Substitution | Product |

| Bromination | Br₂ in Acetic Acid | C3 | Ethyl 3-bromo-4,5-dimethylfuran-2-carboxylate |

| Chlorination | Cl₂ with Lewis Acid | C3 | Ethyl 3-chloro-4,5-dimethylfuran-2-carboxylate |

| Nitration | HNO₃ / H₂SO₄ | C3 | Ethyl 4,5-dimethyl-3-nitrofuran-2-carboxylate |

Once a halogen is installed at the C3 position, the molecule becomes an ideal substrate for a variety of metal-catalyzed cross-coupling reactions. google.compearson.com The Suzuki-Miyaura reaction, which uses a palladium catalyst to couple an organohalide with a boronic acid or ester, is particularly effective for forming new carbon-carbon bonds. wikipedia.org

By coupling Ethyl 3-bromo-4,5-dimethylfuran-2-carboxylate with various aryl, heteroaryl, or vinyl boronic acids, a wide range of substituted furan derivatives can be synthesized. This strategy dramatically increases the structural complexity and allows for the introduction of functionalities that are not accessible through direct electrophilic substitution. Similar palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bonds) or C-O bond forming reactions, can also be employed using the halogenated furan intermediate.

| Coupling Partner | Catalyst System | Bond Formed | Product Class |

| Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | C-C | Ethyl 3-aryl-4,5-dimethylfuran-2-carboxylate |

| Vinylboronic Acid (R-CH=CH-B(OH)₂) | Pd(dppf)Cl₂ / Base | C-C | Ethyl 4,5-dimethyl-3-vinylfuran-2-carboxylate |

| Amine (R₂NH) | Pd Catalyst / Ligand / Base | C-N | Ethyl 3-(dialkylamino)-4,5-dimethylfuran-2-carboxylate |

| Alcohol (ROH) | Pd or Cu Catalyst / Base | C-O | Ethyl 3-alkoxy-4,5-dimethylfuran-2-carboxylate |

Derivatization at Alkyl Substituents on the Furan Ring

The methyl groups at the C4 and C5 positions are also sites for potential functionalization. The C-H bonds of these alkyl groups are in a "benzylic-like" or "allylic-like" position relative to the furan ring's π-system. This positioning enhances their reactivity toward radical-mediated reactions. masterorganicchemistry.com

A common method for functionalizing such positions is free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). libretexts.orglibretexts.org This reaction selectively replaces a hydrogen atom on one of the methyl groups with a bromine atom, yielding a (bromomethyl)furan derivative. This brominated intermediate is a versatile electrophile that can undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups, including alcohols, ethers, amines, and nitriles.

Furthermore, the benzylic-like nature of these methyl groups makes them susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl groups to carboxylic acids, provided there is at least one hydrogen on the benzylic carbon. libretexts.org This provides a route to furan-dicarboxylic or -tricarboxylic acid derivatives.

| Reaction Type | Reagent(s) | Site of Derivatization | Intermediate/Product |

| Free-Radical Halogenation | NBS, Radical Initiator | C4 or C5 methyl group | Ethyl 4-(bromomethyl)-5-methylfuran-2-carboxylate |

| Nucleophilic Substitution | Nu⁻ (e.g., ⁻OH, ⁻OR, ⁻CN) | Bromomethyl group | Ethyl 4-(hydroxymethyl/alkoxymethyl/cyanomethyl)... |

| Side-Chain Oxidation | KMnO₄, heat | C4 and/or C5 methyl group | 2-(Ethoxycarbonyl)-5-methylfuran-4-carboxylic acid |

Selective Oxidation and Reduction of Alkyl Groups

The methyl groups on the furan ring are analogous to benzylic positions, rendering them susceptible to selective oxidation through radical pathways. Direct reduction of these unactivated methyl groups, however, presents a significant chemical challenge and typically requires harsh conditions that may not be compatible with the furan ring and ester functionality.

Oxidation via a Halogenation-Oxidation Sequence

A robust and widely employed strategy for converting alkyl groups adjacent to aromatic or heterocyclic rings into carbonyl functionalities involves a two-step sequence: radical halogenation followed by oxidation.

Step 1: Radical Bromination of Methyl Groups

The initial step involves the selective bromination of the methyl groups using a reagent such as N-Bromosuccinimide (NBS), typically in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. semanticscholar.orgnih.govresearchgate.net This reaction, known as allylic or benzylic bromination, proceeds via a free radical chain mechanism. The stability of the intermediate furan-methyl radical, analogous to a benzylic radical, facilitates the selective substitution at these positions over other sites on the molecule. semanticscholar.orgresearchgate.net This process would convert the 4,5-dimethylfuran starting material into its corresponding 4,5-bis(bromomethyl)furan derivative. The low concentration of bromine generated in situ by NBS minimizes competitive electrophilic addition to the furan ring's double bonds. semanticscholar.org

Step 2: Oxidation of Bromomethyl Groups

Once the bromomethyl intermediates are formed, they can be oxidized to aldehydes. The Kornblum oxidation is a classic and effective method for this transformation. researchgate.net This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant to convert primary alkyl halides and tosylates into aldehydes. The mechanism involves the displacement of the bromide by DMSO to form an alkoxysulfonium salt, which, upon treatment with a mild base like triethylamine (B128534) (Et₃N), undergoes elimination to yield the aldehyde.

| Transformation Step | Typical Reagents | Intermediate/Product | Reaction Type |

| Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Ethyl 4,5-bis(bromomethyl)furan-2-carboxylate | Free Radical Substitution |

| Oxidation | Dimethyl Sulfoxide (DMSO), Triethylamine (Et₃N) | Ethyl 4,5-diformylfuran-2-carboxylate | Kornblum Oxidation |

Challenges in Selective Reduction

Direct reduction of the methyl groups on the furan ring to other functionalities is not a straightforward transformation. Catalytic hydrogenation, a common method for reducing various functional groups, would likely lead to the reduction of the furan ring itself to a tetrahydrofuran (B95107) derivative before affecting the methyl groups. Such reductions often require high pressures and temperatures, conditions under which the ester group could also be susceptible to reduction. Therefore, selective reduction of the alkyl groups without altering the core heterocyclic structure remains a significant synthetic challenge.

Aldehyde and Ketone Formation and Subsequent Transformations

Following the halogenation-oxidation sequence described above, the resulting Ethyl 4,5-diformylfuran-2-carboxylate becomes a versatile intermediate for a wide array of subsequent chemical transformations, allowing for extensive functionalization. The two aldehyde groups can be modified either simultaneously or selectively, depending on the reaction conditions and stoichiometry of the reagents used.

Formation of Aldehydes

As detailed in the previous section, the most plausible route to introduce aldehyde functionalities at the C4 and C5 positions is the Kornblum oxidation of the bis(bromomethyl) intermediate. This method is generally preferred for its mild conditions and compatibility with various functional groups, including esters.

Subsequent Transformations of Furan Aldehydes

The newly installed aldehyde groups are hubs for further derivatization, enabling the synthesis of a diverse library of compounds.

Reduction to Alcohols: The dialdehyde (B1249045) can be readily reduced to the corresponding diol, Ethyl 4,5-bis(hydroxymethyl)furan-2-carboxylate . Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent ideal for this purpose, as it efficiently reduces aldehydes and ketones to alcohols without affecting less reactive functional groups like esters. stackexchange.comwikipedia.orgacs.orgstackexchange.comnih.gov This transformation provides valuable diol intermediates for applications in polymer chemistry or for further functionalization.

Wittig Reaction for Alkene Synthesis: The Wittig reaction provides a powerful method for converting carbonyls into alkenes. mdpi.comresearchgate.netacs.orgresearchgate.net The furan dialdehyde can react with a variety of phosphorus ylides (Wittig reagents) to form compounds containing one or two vinyl groups, such as Ethyl 4,5-divinylfuran-2-carboxylate . This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the newly formed double bonds and significantly extending the carbon skeleton of the original molecule. mdpi.com

Cannizzaro Reaction: Since the aldehyde groups on the furan ring lack α-hydrogens, they are susceptible to the Cannizzaro reaction under strong basic conditions. uwindsor.caunacademy.com In this disproportionation reaction, one molecule of the aldehyde is reduced to an alcohol while another is oxidized to a carboxylic acid. For a dialdehyde, this can occur intermolecularly or, potentially, intramolecularly depending on the conditions. This could lead to the formation of hydroxymethyl and carboxylate functionalities on the furan ring.

The table below summarizes key transformations of the diformyl intermediate.

| Reaction Type | Reagent(s) | Product Functional Group | Resulting Compound Example |

| Reduction | Sodium Borohydride (NaBH₄) | Diol (Alcohol) | Ethyl 4,5-bis(hydroxymethyl)furan-2-carboxylate |

| Wittig Olefination | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Ethyl 4,5-bis(alkenyl)furan-2-carboxylate |

| Cannizzaro Reaction | Concentrated Base (e.g., NaOH) | Alcohol and Carboxylic Acid | Mixture of carboxylate and hydroxymethyl derivatives |

These derivatization strategies highlight the synthetic utility of Ethyl 4,5-dimethylfuran-2-carboxylate as a building block. By employing a sequence of radical halogenation and oxidation, the inert methyl groups can be converted into reactive aldehyde functionalities. These aldehydes then serve as versatile handles for a variety of subsequent transformations, enabling the generation of a diverse range of complex and functionalized furan derivatives.

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Furan 2 Carboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For Ethyl 4,5-dimethylfuran-2-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the atoms within the molecule.

Advanced 1D NMR Techniques (e.g., DEPT, NOESY) for Structural Elucidation

While standard ¹H and ¹³C NMR provide initial structural information, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Nuclear Overhauser Effect Spectroscopy (NOESY) offer deeper insights.

A DEPT experiment is crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. For Ethyl 4,5-dimethylfuran-2-carboxylate, a DEPT-135 experiment would show positive signals for the three CH₃ groups (the two on the furan (B31954) ring and the one on the ethyl group) and a negative signal for the CH₂ group of the ethyl ester. The quaternary carbons (C2, C4, C5, and the carbonyl carbon) would be absent in a DEPT-135 spectrum, allowing for their unambiguous identification when compared to the standard ¹³C NMR spectrum.

1D NOESY experiments are used to identify protons that are close to each other in space, which helps in confirming stereochemistry and conformational preferences. In Ethyl 4,5-dimethylfuran-2-carboxylate, a 1D NOESY experiment could reveal spatial proximity between the protons of the C4-methyl group and the furan proton at C3, as well as between the protons of the ethyl group and adjacent moieties.

2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are fundamental for establishing the complete bonding framework of a molecule by correlating different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For Ethyl 4,5-dimethylfuran-2-carboxylate, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl group, confirming the presence of the -CH₂CH₃ fragment. No other correlations would be expected, as the furan proton (H3) and the two methyl groups on the furan ring are not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu The HSQC spectrum provides a direct link between the ¹H and ¹³C signals. For instance, it would show a cross-peak connecting the furan proton signal to the C3 carbon signal, and similarly for the methyl and methylene groups of the ethyl ester and the two methyl groups on the furan ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton, especially in identifying connections to quaternary carbons. sdsu.edu Key HMBC correlations for Ethyl 4,5-dimethylfuran-2-carboxylate would be expected between the furan proton (H3) and the carbons C2, C4, and C5. The protons of the C4- and C5-methyl groups would show correlations to the furan ring carbons, and the protons of the ethyl group would show correlations to the carbonyl carbon of the ester.

The following table summarizes the expected 2D NMR correlations for Ethyl 4,5-dimethylfuran-2-carboxylate.

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

| H3 (furan) | None | C3 | C2, C4, C5, C=O |

| C4-CH₃ | None | C4-CH₃ | C3, C4, C5 |

| C5-CH₃ | None | C5-CH₃ | C4, C5 |

| -OCH₂CH₃ | -OCH₂CH₃ | -OCH₂CH₃ | C=O, -OCH₂CH₃ |

| -OCH₂CH₃ | -OCH₂CH₃ | -OCH₂CH₃ | C=O, -OCH₂CH₃ |

Solid-State NMR Applications

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. While solution-state NMR provides information about molecules in an isotropic environment, ssNMR can reveal details about the molecular arrangement in a crystal lattice, polymorphism, and intermolecular interactions. For furan derivatives, ssNMR can be used to characterize crystalline forms and to study materials where the compound is incorporated into a solid matrix. researchgate.net The chemical shifts observed in ssNMR can differ from those in solution due to packing effects and the absence of solvent interactions, providing valuable data on the solid-state conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of Ethyl 4,5-dimethylfuran-2-carboxylate are expected to show characteristic absorption bands corresponding to its different functional groups. A theoretical study on furan and its methyl derivatives provides insight into the expected vibrational modes. globalresearchonline.net

Key expected vibrational modes include:

C=O Stretching: A strong absorption band in the IR spectrum, typically around 1710-1730 cm⁻¹, is characteristic of the ester carbonyl group. nih.gov

C-O Stretching: The C-O stretching vibrations of the ester group and the furan ring are expected in the 1300-1000 cm⁻¹ region. nih.gov

Furan Ring Vibrations: The furan ring itself has several characteristic stretching and bending modes. C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. nih.gov The C-H stretching of the lone proton on the furan ring would be observed above 3000 cm⁻¹.

Alkyl C-H Stretching: The C-H stretching vibrations of the methyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region.

The following table outlines the expected characteristic vibrational modes for Ethyl 4,5-dimethylfuran-2-carboxylate.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| C-H Stretch (furan) | ~3100 | Furan Ring |

| C-H Stretch (alkyl) | 2850 - 3000 | Methyl and Ethyl Groups |

| C=O Stretch (ester) | 1710 - 1730 | Carboxylate |

| C=C Stretch | 1600 - 1450 | Furan Ring |

| C-H Bend (alkyl) | 1375 - 1465 | Methyl and Ethyl Groups |

| C-O Stretch | 1000 - 1300 | Ester and Furan Ring |

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While the C=O stretch is strong in the IR, the C=C stretching modes of the furan ring are often more intense in the Raman spectrum.

In Situ IR Spectroscopy for Reaction Monitoring

In situ IR spectroscopy is a powerful process analytical technology (PAT) tool used to monitor chemical reactions in real-time without the need for sampling. mt.com This technique can be applied to track the formation of Ethyl 4,5-dimethylfuran-2-carboxylate, for example, through an esterification reaction. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of reactants, intermediates, and the final product can be monitored by observing changes in the intensity of their characteristic IR absorption bands. youtube.com For instance, during the synthesis, one could monitor the disappearance of the broad O-H stretch from a carboxylic acid precursor and the appearance and growth of the characteristic ester C=O stretch around 1720 cm⁻¹. researchgate.net This real-time data allows for precise determination of reaction kinetics, endpoints, and the identification of any transient intermediates. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of Ethyl 4,5-dimethylfuran-2-carboxylate through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of a molecule, which is crucial for determining its elemental composition with high confidence. For Ethyl 4,5-dimethylfuran-2-carboxylate (C₉H₁₂O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This high precision is fundamental in confirming the identity of a synthesized compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₃ |

| Theoretical Exact Mass | 168.07864 u |

| Expected Measured Mass [M+H]⁺ | 169.08592 u |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) is employed to gain detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For Ethyl 4,5-dimethylfuran-2-carboxylate, the fragmentation is expected to occur primarily at the ester functional group and through cleavages of the furan ring.

Key fragmentation pathways include the loss of an ethoxy radical (•OCH₂CH₃) and the elimination of an ethylene (B1197577) molecule (C₂H₄) via McLafferty rearrangement, which are characteristic of ethyl esters.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|

| 168 ([M]⁺) | 140 | Loss of C₂H₄ (Ethylene) |

| 168 ([M]⁺) | 123 | Loss of •OC₂H₅ (Ethoxy radical) |

| 168 ([M]⁺) | 95 | Loss of •OC₂H₅ and CO |

| 123 | 95 | Loss of CO (Carbon monoxide) |

The choice of ionization technique is critical for the successful mass spectrometric analysis of Ethyl 4,5-dimethylfuran-2-carboxylate.

Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI is well-suited for analyzing moderately polar molecules like furan esters. It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺, minimizing fragmentation in the ion source and preserving the molecular ion for subsequent MS/MS analysis. uni-goettingen.de

Direct Analysis in Real Time (DART-MS): DART-MS allows for the rapid analysis of samples in their native state with minimal preparation. This technique can provide fast screening and confirmation of the presence of the target compound on surfaces or in liquids.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by Ethyl 4,5-dimethylfuran-2-carboxylate is governed by its conjugated system, which includes the furan ring and the carbonyl group of the ester. The primary electronic transition observed is the π → π* transition. The methyl substituents on the furan ring are expected to cause a slight bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted ethyl furan-2-carboxylate (B1237412). chemicalpapers.com

| Solvent | Expected λmax | Electronic Transition |

|---|---|---|

| Ethanol (B145695) | ~250-260 nm | π → π* |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state.

A successful single crystal X-ray diffraction experiment on Ethyl 4,5-dimethylfuran-2-carboxylate would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. This technique also reveals how the molecules are arranged in the crystal lattice (crystal packing) and identifies any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound. semanticscholar.orgresearchgate.net Although a specific crystal structure for this exact compound is not publicly available, data from closely related furan carboxylate structures allow for the prediction of key geometric parameters. semanticscholar.org

| Parameter | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| Furan C=C | 1.34 - 1.36 |

| Furan C-C | 1.43 - 1.45 |

| Furan C-O | 1.36 - 1.38 |

| Ester C=O | ~1.21 |

| Ester C-O | ~1.34 |

| Bond Angles (°) | |

| Furan C-O-C | ~106 |

| Furan O-C=C | ~110 |

| Furan C-C-C | ~107 |

Computational Chemistry Approaches in Understanding Ethyl 4,5 Dimethylfuran 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules with high accuracy. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying furan (B31954) derivatives due to its favorable balance of accuracy and computational efficiency. maxapress.comnih.gov DFT methods are used to determine the electronic structure of Ethyl 4,5-dimethylfuran-2-carboxylate, providing insights into its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. These properties are fundamental to predicting the molecule's reactivity.

For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. The calculated molecular electrostatic potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. In furan systems, the oxygen atom and the π-system of the ring are typically electron-rich sites. Computational studies on related furan derivatives have successfully used DFT to elucidate reaction mechanisms, such as the gold-catalyzed isomerization of alkynyl epoxides to form furan rings. maxapress.com

Ab initio methods, which solve the Schrödinger equation without empirical parameters, offer a pathway to highly accurate predictions of molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are considered benchmarks for accuracy. High-level composite methods, such as the Gaussian-4 (G4) theory, have been used to accurately determine thermochemical properties like the enthalpy of formation for furan and its isomers, showing excellent agreement with available experimental data. researchgate.net For Ethyl 4,5-dimethylfuran-2-carboxylate, these high-accuracy calculations can provide reliable data on its geometric parameters, vibrational frequencies, and relative energies of different isomers or conformers, serving as a reference for validating less computationally expensive methods.

The accuracy of any DFT or ab initio calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. nih.govyoutube.com For furan and its derivatives, a variety of functionals and basis sets have been evaluated to find the optimal combination for specific properties.

Functionals are often categorized based on "Jacob's Ladder," with increasing complexity and often accuracy from Local Density Approximation (LDA), to Generalized Gradient Approximation (GGA), meta-GGA, hybrid, and double-hybrid functionals. youtube.com For heterocyclic systems like furan, hybrid functionals such as B3LYP and PBE0, and meta-GGA functionals like the M06-2X are commonly employed. maxapress.comnih.govresearchgate.net However, studies have shown that for certain properties of furanosides, B3LYP may be insufficient, and more advanced functionals like PBE0 or double hybrids (e.g., B2PLYP) may be required for accurate energy calculations. nih.gov

The choice of basis set, which is the set of mathematical functions used to build the molecular orbitals, is equally crucial. Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are widely used. youtube.comresearchgate.net For calculations involving anions or weak intermolecular interactions, the inclusion of diffuse functions (indicated by "+" or "aug-") is important. A triple-zeta quality basis set, such as def2-TZVP, is often recommended for achieving high accuracy in geometry and frequency calculations for furan-like molecules. researchgate.netresearchgate.net

Table 1: Commonly Used Functionals and Basis Sets for Furan Systems

| Method Type | Functionals | Basis Sets | Typical Applications |

|---|---|---|---|

| DFT | B3LYP, PBE0, M06-2X, ωB97X-D | 6-31G(d), 6-311+G(d,p), def2-SVP, def2-TZVP, cc-pVDZ | Geometry Optimization, Electronic Properties, Reactivity Prediction |

| Ab Initio | HF, MP2, CCSD(T) | cc-pVDZ, cc-pVTZ, aug-cc-pVTZ | High-Accuracy Energy Calculations, Benchmarking, Thermochemistry |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of a molecule, molecular modeling and dynamics simulations provide insights into its physical behavior, including its preferred shapes and interactions with other molecules over time.

Ethyl 4,5-dimethylfuran-2-carboxylate possesses conformational flexibility, primarily due to the rotation around the single bond connecting the furan ring to the carboxylate group and the rotation within the ethyl chain. Conformational analysis aims to identify the stable conformers (rotamers) and map the potential energy surface associated with these rotations. nobelprize.org

Computational studies on similar furan-based carboxamides have shown that the conformational preferences are dictated by a delicate interplay of steric effects and intramolecular interactions, such as weak hydrogen bonds. nih.gov For Ethyl 4,5-dimethylfuran-2-carboxylate, the key dihedral angle is between the furan ring and the ester group. The planar (or near-planar) conformations, where the ester group is either syn or anti relative to the furan oxygen, are often energy minima. The relative energies of these conformers determine their population at a given temperature. The energy barriers separating these minima, which represent transition states on the potential energy landscape, can also be calculated to understand the dynamics of interconversion. cwu.edu

In the condensed phase (liquid or solid), the properties of Ethyl 4,5-dimethylfuran-2-carboxylate are governed by its intermolecular interactions. Computational methods are essential for characterizing these non-covalent forces. Studies on furan and related carboxylic acid complexes have identified various types of interactions, including conventional hydrogen bonds and weaker C-H···O interactions. nih.gov

For Ethyl 4,5-dimethylfuran-2-carboxylate, potential interaction sites include the furan ring oxygen, the carbonyl oxygen of the ester, and the aromatic π-system. These can lead to the formation of dimers or larger aggregates through various interactions:

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor.

π-π Stacking: The aromatic furan rings can stack on top of each other, an interaction that is common in fused-ring oligomers containing furan. nih.gov

C-H···π and C-H···O Interactions: The methyl and ethyl hydrogens can interact with the π-system of a neighboring furan ring or the oxygen atoms. researchgate.net

Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are computational techniques used to visualize and quantify these weak interactions in crystal structures. rsc.org Furthermore, molecular dynamics (MD) simulations can model the behavior of many molecules over time, providing a dynamic picture of these interactions in a liquid or solvated environment and helping to predict macroscopic properties. psu.edunih.gov

Mechanistic Computational Studies

Computational chemistry provides powerful tools to elucidate the complex mechanisms of chemical reactions involving molecules like Ethyl 4,5-dimethylfuran-2-carboxylate. By modeling the potential energy surface of a reaction, researchers can gain deep insights into reaction pathways, the stability of intermediates, and the energetic factors that govern the reaction rate and outcome.

Transition State Localization and Reaction Pathway Determination

A fundamental goal of mechanistic computational studies is to map the entire reaction pathway, which connects reactants to products through various intermediates and transition states. The transition state is a critical point on this pathway, representing the highest energy barrier that must be overcome for the reaction to proceed.

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate these fleeting structures. For reactions involving furan derivatives, computational studies have successfully identified transition states for processes like cycloadditions and C-H activation reactions. nih.govacs.org For instance, in reactions between furan derivatives and dienophiles, DFT calculations can distinguish between different possible pathways, such as concerted Diels-Alder cycloadditions or stepwise processes involving zwitterionic intermediates. nih.gov The geometry of the localized transition state provides crucial information about the bonding changes occurring during the reaction. By analyzing the vibrational modes of the transition state structure (one of which will have an imaginary frequency), chemists can confirm that it correctly connects the reactants and products and understand the atomic motions involved in crossing the energy barrier. acs.org These computational approaches allow for the exploration of reaction mechanisms that are difficult or impossible to study through experimental means alone. nih.govacs.org

Calculation of Activation Barriers and Thermodynamic Parameters

Once transition states and intermediates along a reaction pathway have been located, their energies can be calculated to determine the kinetic and thermodynamic feasibility of the reaction. The activation barrier (or Gibbs free energy of activation, ΔG‡) is the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate.

Table 1: Hypothetical Thermodynamic Data for a Reaction Involving a Furan Derivative

This table illustrates the type of data generated from computational studies to compare different reaction pathways. The values are representative and not specific to Ethyl 4,5-dimethylfuran-2-carboxylate.

| Reaction Pathway | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Pathway A (Concerted) | 20.5 | -15.2 | 0.0 |

| Pathway B (Stepwise, Int. 1) | 25.1 | -15.2 | +4.6 |

| Pathway C (Stepwise, Int. 2) | 18.9 | -22.7 | -3.8 |

Spectroscopic Property Prediction

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. These predictions can aid in structure verification, assignment of experimental spectra, and understanding the relationship between molecular structure and spectroscopic behavior.

Prediction of NMR Chemical Shifts (e.g., GIAO Approach)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts, providing a valuable link between a proposed structure and an experimental spectrum. nih.gov The most common and reliable method for this is the Gauge-Invariant Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. rsc.orgresearchgate.netnih.gov

The GIAO-DFT method involves first optimizing the molecular geometry and then calculating the isotropic magnetic shielding constants for each nucleus. nih.gov These shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). The accuracy of these predictions has been shown to be high enough to distinguish between different isomers or stereoisomers. nih.gov By comparing the computationally predicted NMR spectrum with the experimental one, researchers can confidently assign the structure of a newly synthesized compound like Ethyl 4,5-dimethylfuran-2-carboxylate. mdpi.com

Table 2: Illustrative Comparison of Experimental vs. GIAO-Calculated ¹³C NMR Chemical Shifts

This table demonstrates how calculated chemical shifts are compared with experimental data for structural validation of a substituted furan. The data is representative.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C2 (Furan) | 145.2 | 146.1 | +0.9 |

| C3 (Furan) | 118.9 | 119.5 | +0.6 |

| C4 (Furan) | 125.6 | 126.0 | +0.4 |

| C5 (Furan) | 158.3 | 157.9 | -0.4 |

| C=O (Ester) | 162.1 | 162.8 | +0.7 |

| CH₃ (C4) | 12.8 | 13.1 | +0.3 |

| CH₃ (C5) | 14.5 | 14.3 | -0.2 |

| O-CH₂ | 60.7 | 61.2 | +0.5 |

| O-CH₂-CH₃ | 14.2 | 14.6 | +0.4 |

Calculation of Vibrational Frequencies and Intensities

Computational methods can predict the vibrational spectrum (e.g., infrared or IR spectrum) of a molecule. By calculating the harmonic vibrational frequencies, researchers can identify the characteristic stretching, bending, and torsional modes of the molecule's functional groups. researchgate.net These calculations are typically performed at the same level of theory used for geometry optimization, such as DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)). dntb.gov.uaresearchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. The predicted spectrum, including both the frequency and intensity of each vibrational mode, can be directly compared to an experimental IR or Raman spectrum. This comparison is highly useful for confirming the presence of specific functional groups (like the ester C=O stretch or furan ring vibrations) and for verifying that the computationally determined minimum-energy structure is correct. researchgate.net

Electronic Absorption Spectra via TD-DFT

The electronic absorption properties of a molecule, which are measured by UV-Vis spectroscopy, can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. rsc.org

For a molecule like Ethyl 4,5-dimethylfuran-2-carboxylate, which contains a conjugated π-system, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the intensity of the absorption (oscillator strength). dntb.gov.ua These calculations help in assigning the observed absorption bands to specific electronic transitions, such as π → π* transitions within the furan ring and the carboxylate group. researchgate.net The results from TD-DFT calculations provide insight into the molecular orbitals involved in the electronic excitation, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This information is valuable for understanding the photophysical properties of the molecule.

Table 3: Representative TD-DFT Output for a Furan Derivative

This table shows typical data obtained from a TD-DFT calculation, including the predicted absorption wavelength, the energy of the transition, its intensity (oscillator strength), and the nature of the orbitals involved.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.52 | 274 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 5.15 | 241 | 0.08 | HOMO-1 → LUMO |

| S₀ → S₃ | 5.89 | 211 | 0.21 | HOMO → LUMO+1 |

Reactivity Descriptors and Bonding Analysis of Ethyl 4,5-dimethylfuran-2-carboxylate

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and bonding characteristics of molecules like Ethyl 4,5-dimethylfuran-2-carboxylate. By employing a range of theoretical methods, it is possible to gain insights into the molecule's behavior at a subatomic level. These approaches, including Frontier Molecular Orbital (FMO) analysis, Electron Localization Function (ELF), Atoms in Molecules (AIM) theory, Molecular Electrostatic Potential (MEP) mapping, and Non-Covalent Interaction (NCI) analysis, collectively offer a detailed portrait of its chemical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. malayajournal.orgnih.gov

For Ethyl 4,5-dimethylfuran-2-carboxylate, the HOMO is expected to be localized primarily on the electron-rich furan ring and the methyl groups, which are electron-donating. This region represents the most probable site for electrophilic attack. The LUMO is anticipated to be distributed over the electron-withdrawing ethyl carboxylate group, particularly the carbonyl carbon, which would be the likely site for nucleophilic attack. Theoretical calculations on similar heterocyclic compounds confirm that charge transfer often occurs within the molecule, as indicated by the HOMO and LUMO distributions. malayajournal.org

Table 1: Hypothetical FMO Parameters for Ethyl 4,5-dimethylfuran-2-carboxylate

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a powerful tool for visualizing and analyzing chemical bonding in a chemically intuitive manner. wikipedia.org It provides a measure of the probability of finding an electron near a reference electron, effectively mapping the spatial localization of electron pairs. wikipedia.org ELF analysis allows for a clear distinction between core and valence electrons, and it visualizes covalent bonds, lone pairs, and delocalized electrons, offering a faithful representation of VSEPR theory. wikipedia.org ELF values range from 0 to 1, where a value close to 1 signifies perfect electron localization (as in core shells, covalent bonds, or lone pairs), while a value around 0.5 indicates a region of delocalized electrons, similar to an electron gas. researchgate.net

The Localized Orbital Locator (LOL) is conceptually similar to ELF and is also used to identify regions of high electron localization. Both methods are derived from the kinetic energy density and help in understanding the arrangement of electrons in molecules.

In an analysis of Ethyl 4,5-dimethylfuran-2-carboxylate, ELF and LOL would reveal distinct basins of attraction. High ELF/LOL values would be expected in the regions corresponding to the C-C and C-H covalent bonds of the methyl and ethyl groups, the C-O and C=O bonds of the ester, and the C-O-C and C-C bonds within the furan ring. Furthermore, distinct localization basins corresponding to the lone pairs on the oxygen atoms of the furan ring and the carboxylate group would be clearly visible. The π-system of the furan ring would be characterized by a more delocalized basin with intermediate ELF values.

Table 2: Predicted ELF Basin Populations for Ethyl 4,5-dimethylfuran-2-carboxylate

| Basin Type | Description | Expected Population (e⁻) |

|---|---|---|

| V(O1, C2) | C=O bond of the carboxylate | ~2.4 |

| V(O3) | Furan ring oxygen | ~2.2 |

| V(O1) | Carbonyl oxygen lone pairs | ~2.5 x 2 |

| V(C4, C5) | C-C bond in the furan ring | ~2.1 |

Atoms in Molecules (AIM) Theory and Bond Critical Point Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. nih.govresearchgate.net This theory analyzes the topology of the electron density, ρ(r), identifying critical points where the gradient of the density is zero. A Bond Critical Point (BCP) is a specific type of critical point found between two chemically bonded atoms.

The properties of the electron density at the BCP provide quantitative information about the nature of the bond. Key descriptors include:

The electron density, ρ(r): Its magnitude correlates with the bond order.

The Laplacian of the electron density, ∇²ρ(r): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, characteristic of a shared interaction (covalent bond). A positive value (∇²ρ(r) > 0) indicates charge depletion, typical of a closed-shell interaction (ionic bonds, hydrogen bonds, van der Waals interactions).

For Ethyl 4,5-dimethylfuran-2-carboxylate, AIM analysis would be used to characterize each bond. The C-C and C-H bonds would show BCPs with relatively high ρ(r) and negative ∇²ρ(r), confirming their covalent nature. The C-O and C=O bonds would also be identified as covalent but with a higher degree of polarity, reflected in the values at their BCPs.

Table 3: Representative AIM BCP Data for Selected Bonds in Ethyl 4,5-dimethylfuran-2-carboxylate

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type |

|---|---|---|---|

| C4=C5 (furan) | 0.31 | -0.95 | Covalent (double bond character) |

| C2-C(O) | 0.25 | -0.60 | Covalent (single bond) |

| C=O | 0.40 | +0.15 | Polar Covalent |

| O(furan)-C5 | 0.23 | -0.55 | Polar Covalent |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. wolfram.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.

The MEP map of Ethyl 4,5-dimethylfuran-2-carboxylate would show the most negative potential localized around the oxygen atoms of the carboxylate group due to their high electronegativity and the presence of lone pairs. The oxygen atom in the furan ring would also contribute to a negative potential region. These areas are the primary sites for interactions with electrophiles or for hydrogen bonding. malayajournal.org The most positive potential would be found on the hydrogen atoms, particularly those of the methyl groups attached to the furan ring. These sites are susceptible to attack by nucleophiles. This visual representation provides crucial information about intermolecular interactions. malayajournal.org

Table 4: Predicted MEP Surface Characteristics for Ethyl 4,5-dimethylfuran-2-carboxylate

| Region | Location | Potential (a.u.) | Implication |

|---|---|---|---|

| Vmax | Hydrogen atoms | +0.045 | Electrophilic region |

| Vmin | Carbonyl Oxygen (C=O) | -0.060 | Nucleophilic region |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, non-covalent interactions in real space. nih.gov This technique is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). NCI analysis generates 3D isosurfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding. The surfaces are typically color-coded to differentiate the type and strength of the interaction.

In the context of Ethyl 4,5-dimethylfuran-2-carboxylate, NCI analysis would primarily visualize intramolecular van der Waals interactions. For example, weak attractive forces between the hydrogen atoms of the ethyl group and the electron cloud of the furan ring could be identified. While the molecule is not large enough for significant intramolecular hydrogen bonding, NCI plots can reveal subtle steric clashes or stabilizing contacts that influence the molecule's preferred conformation. In a crystalline or solution environment, NCI analysis would be instrumental in visualizing intermolecular interactions, such as C-H···O or C-H···π contacts, which stabilize the crystal packing or solvation shell. mdpi.com

Applications of Ethyl 4,5 Dimethylfuran 2 Carboxylate in Advanced Organic Synthesis

Role as a Key Building Block in Heterocycle Synthesis

Furan (B31954) derivatives, including polysubstituted furancarboxylates like Ethyl 4,5-dimethylfuran-2-carboxylate, are foundational synthons for a wide array of other heterocyclic compounds. The furan ring can undergo various transformations, such as cycloaddition reactions, ring-opening, and ring-rearrangement, to yield different heterocyclic scaffolds. For instance, the conversion of 2,5-dimethylfuran (B142691) into pyrrole (B145914) compounds via an acid-catalyzed ring-opening to form 2,5-hexanedione, followed by the Paal–Knorr reaction with primary amines, highlights a common strategy where the furan core is transformed into another five-membered heterocycle.

Furthermore, furan-2-car mdpi.comboxylic acids and their esters are employed in the synthesis of more complex fused and linked heterocycles like thiadiazoles, oxadiazoles, and triazolothiadiazoles. These transformations typ researchgate.netically involve the activation of the carboxylate group, followed by condensation with appropriate binucleophilic reagents.

mdpi.comresearchgate.netresearchgate.net| Furan Derivative Type | Transformation Reaction | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2,5-Dialkylfuran | Acid-Catalyzed Ring Opening & Paal-Knorr Synthesis | Pyrrole | |

| 5-Arylfuran-2-carboxylic Acid | Condensation & Cyclization | Thiadiazole, Oxadiazole | |

| Dihydrofurancarboxylate Scaffold | Condensation with Hydrazine (B178648) | Dihydrofuro[2,3-d]pyridazine |

Precursor for Complex Organic Molecules and Scaffolds

The substituted furan moiety is a versatile precursor for constructing complex organic molecules. One of the most powerful applications of furans in synthesis is their participation as a diene in Diels-Alder reactions. The reaction between a furan and a dienophile generates an oxabicyclic intermediate, which can be further manipulated to create highly functionalized six-membered rings. This strategy is pivotal in the synthesis of aromatic and hydroaromatic compounds. For example, the cycloaddition of 2,5-dimethylfuran with ethylene (B1197577) is a well-established route to produce p-xylene, a key commodity chemical.

This reactivity allows c mdpi.comhemists to leverage the furan ring as a masked diene, enabling the stereocontrolled formation of multiple chiral centers and the construction of complex carbocyclic frameworks that are central to many natural products and pharmaceuticals. The substituents on the f acs.orguran ring, such as the methyl and ethyl carboxylate groups in Ethyl 4,5-dimethylfuran-2-carboxylate, influence the reactivity and regioselectivity of these cycloaddition reactions, offering a handle for synthetic control.

Utilization in Multicomponent Reaction Sequences